3-{[2-(Diethylamino)ethyl]amino}phenol
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Overview
Description
3-{[2-(Diethylamino)ethyl]amino}phenol is an organic compound with the molecular formula C12H20N2O. It is a derivative of phenol and is known for its applications in the synthesis of various fluorescent dyes and other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Diethylamino)ethyl]amino}phenol typically involves the reaction of 3-aminophenol with diethylaminoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, and may include additional purification steps such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Diethylamino)ethyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-{[2-(Diethylamino)ethyl]amino}phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of coumarin- and rhodamine-fused fluorescent dyes.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug development and diagnostic assays.
Industry: Utilized in the production of various chemical intermediates and dyes.
Mechanism of Action
The mechanism of action of 3-{[2-(Diethylamino)ethyl]amino}phenol involves its interaction with specific molecular targets and pathways. The compound’s phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the diethylaminoethyl group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)phenol
- 4-(Diethylamino)phenol
- N,N-Diethyl-2-aminoethanol
Uniqueness
3-{[2-(Diethylamino)ethyl]amino}phenol is unique due to its specific combination of a phenolic group and a diethylaminoethyl group, which imparts distinct chemical and physical properties. This combination makes it particularly useful in the synthesis of fluorescent dyes and other specialized applications .
Properties
CAS No. |
59443-98-0 |
---|---|
Molecular Formula |
C12H20N2O |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethylamino]phenol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)9-8-13-11-6-5-7-12(15)10-11/h5-7,10,13,15H,3-4,8-9H2,1-2H3 |
InChI Key |
MTMXDJWNTVXRHS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=CC(=CC=C1)O |
Origin of Product |
United States |
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